Fenazona

Descripción general

Descripción

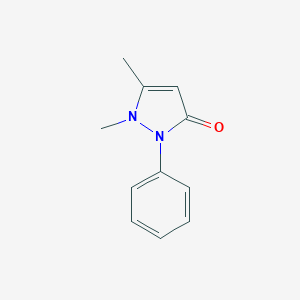

C₁₁H₁₂N₂O . Fue sintetizada por primera vez por Ludwig Knorr a principios de la década de 1880 y patentada en 1883 . La antipirina es un fármaco analgésico (reduce el dolor), antipirético (reduce la fiebre) y antiinflamatorio. Se ha utilizado tanto por vía oral como en gotas para los oídos .

Aplicaciones Científicas De Investigación

La antipirina tiene una amplia gama de aplicaciones de investigación científica, entre ellas:

Biología: Se utiliza en el estudio del metabolismo de fármacos y la actividad enzimática.

Medicina: La antipirina se utiliza en combinación con benzocaína para el alivio sintomático de la otitis media aguda.

Industria: La antipirina se utiliza en la síntesis de diversos derivados para diferentes aplicaciones industriales.

Mecanismo De Acción

La antipirina actúa principalmente en el sistema nervioso central aumentando el umbral del dolor. Inhibe las isoformas de las enzimas ciclooxigenasa (COX-1, COX-2 y COX-3) que participan en la síntesis de prostaglandinas . Al inhibir estas enzimas, la antipirina reduce la producción de prostaglandinas, que son responsables del dolor y la inflamación.

Safety and Hazards

Direcciones Futuras

Phenazone is often used in testing the effects of other drugs or diseases on drug-metabolizing enzymes in the liver . It is combined in ear drops (otic drops) with benzocaine, a medication used to numb the ear. It is used to relieve ear pain caused by infections, and remove a build up of ear wax . It may be used along with antibiotics to treat an ear infection .

Análisis Bioquímico

Biochemical Properties

Phenazone interacts with various enzymes, proteins, and other biomolecules. It is mainly metabolized in the liver microsomes via the cytochrome P-450 pathway . Phenazone can be used as a model substance to study the biotransformation capacity of a particular metabolic pathway, indicating the stage of liver damage and the extent to which the structural integrity of hepatocytes is maintained .

Temporal Effects in Laboratory Settings

In a study on rabbits with experimental common bile duct obstruction, the pharmacokinetic parameters suggested an impaired biotransformation of Phenazone, leading to slower drug elimination . This indicates that Phenazone’s effects can change over time in laboratory settings.

Dosage Effects in Animal Models

The effects of Phenazone vary with different dosages in animal models. In the same study on rabbits, it was found that obstructive cholestasis could influence the pharmacokinetics of Phenazone

Metabolic Pathways

Phenazone is involved in various metabolic pathways, interacting with enzymes or cofactors. It is mainly metabolized in the liver microsomes via the cytochrome P-450 pathway

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La antipirina se sintetiza mediante la condensación de fenilhidrazina y acetoacetato de etilo en condiciones básicas. El compuesto intermedio resultante, 1-fenil-3-metilpirazolona, se metila posteriormente utilizando sulfato de dimetilo o yoduro de metilo . El proceso de síntesis implica los siguientes pasos:

Condensación: La fenilhidrazina reacciona con el acetoacetato de etilo en presencia de una base para formar 1-fenil-3-metilpirazolona.

Metilación: El compuesto intermedio se metila utilizando sulfato de dimetilo o yoduro de metilo para producir antipirina.

Métodos de producción industrial

En entornos industriales, la síntesis de antipirina implica pasos similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El proceso suele implicar:

Preparación de reactivos: Se preparan fenilhidrazina y acetoacetato de etilo en grandes cantidades.

Control de la reacción: La temperatura de reacción y el pH se controlan cuidadosamente para garantizar una condensación y metilación eficientes.

Purificación: El producto final se purifica mediante cristalización u otros métodos adecuados para obtener antipirina de alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

La antipirina se somete a diversas reacciones químicas, entre ellas:

Reducción: La antipirina se puede reducir para formar diferentes derivados, como la 4-aminoantipirina.

Sustitución: La antipirina puede experimentar reacciones de sustitución con diversos reactivos para formar diferentes derivados.

Reactivos y condiciones comunes

Oxidación: El permanganato de potasio se utiliza comúnmente como agente oxidante.

Sustitución: Se pueden utilizar diversos reactivos, incluidos halógenos y agentes alquilantes, para reacciones de sustitución.

Productos principales

Oxidación: Ácido piridazina tetracarboxílico.

Reducción: 4-aminoantipirina.

Sustitución: Diversos derivados sustituidos de la antipirina.

Comparación Con Compuestos Similares

Compuestos similares

Fenacetina: Un analgésico y antipirético que se utilizó ampliamente antes de ser retirado debido a problemas de seguridad.

Aspirina: Un fármaco ampliamente utilizado como analgésico, antipirético y antiinflamatorio.

Paracetamol: Un analgésico y antipirético con un mecanismo de acción similar.

Ibuprofeno: Un fármaco antiinflamatorio no esteroideo (AINE) con propiedades analgésicas y antipiréticas.

Singularidad de la antipirina

La antipirina fue uno de los primeros medicamentos sintéticos y tiene una estructura química única en comparación con otros analgésicos y antipiréticos . Su capacidad para actuar como una sonda para estudiar el metabolismo de fármacos y la actividad enzimática en el hígado la diferencia de otros compuestos similares .

Propiedades

IUPAC Name |

1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQOALNAAJBPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Record name | ANTIPYRINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021117 | |

| Record name | Phenazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, COLOURLESS CRYSTALS OR WHITE POWDER. | |

| Record name | Antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANTIPYRINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

319 °C | |

| Record name | Antipyrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ANTIPYRINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

25.2 [ug/mL] (The mean of the results at pH 7.4), 4.74e+01 g/L, Solubility in water: very good | |

| Record name | SID56320742 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Antipyrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANTIPYRINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.19 | |

| Record name | ANTIPYRINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Antipyrine is thought to act primarily in the CNS, increasing the pain threshold by inhibiting both isoforms of cyclooxygenase, COX-1, COX-2, and COX-3 enzymes involved in prostaglandin (PG) synthesis. | |

| Record name | Antipyrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

60-80-0 | |

| Record name | Antipyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antipyrine [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antipyrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | antipyrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | antipyrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIPYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3CHA1B51H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANTIPYRINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

114 °C, 113 °C | |

| Record name | Antipyrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ANTIPYRINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Phenazone is primarily metabolized in the liver by the cytochrome P450 enzyme system, undergoing oxidation to form various metabolites, including 4-hydroxyphenazone, 3-hydroxymethylphenazone, and norphenazone. [, , , ]

A: Various factors can influence phenazone elimination, including liver disease, [] acute leukemia, [] acute biliary pancreatitis, [] breast cancer, [, ] ovariectomy in women, [] and the use of drugs like cimetidine and perazine. [, ]

A: Studies show that drug absorption and hepatic drug-metabolizing capacity, including phenazone, appear to be unaffected 12–57 months after intestinal shunting for obesity. []

A: Research indicates that schistosomiasis infection in mice can lead to a decrease in phenazone clearance, potentially due to altered activity of drug-metabolizing enzymes. []

A: Research suggests that pyrazolone derivatives like aminophenazone, phenazone, and propyphenazone can initially inhibit and subsequently stimulate monooxygenase-dependent biotransformation steps. [] This biphasic effect is thought to be caused by the interaction of these compounds with different forms of cytochrome P450.

A: Phenazone, specifically the antipyrine component of dichloralphenazone, can stimulate drug-oxidizing enzymes in the liver, leading to a decrease in plasma warfarin concentration and potentially impacting anticoagulant control. [, ]

A: Studies show that cannabis extract, particularly its cannabidiol content, can inhibit the microsomal activity of the liver, leading to inhibition of phenazone metabolism in mice. [] This suggests potential drug interactions with cannabis use.

A: Studies investigated the photochemical decomposition of phenazone and its derivatives under UV irradiation in aqueous solutions, both in the presence and absence of oxygen. [, ] The kinetics of decomposition in the solid state was also studied. []

A: Yes, research used phenazone as a model pharmaceutical residue to study redox dynamics during artificial recharge of groundwater, demonstrating its degradation behavior under different redox conditions. []

A: Various analytical methods have been used to quantify phenazone and its metabolites, including spectrophotometry, [, , ] gas chromatography, [, ] and high-performance liquid chromatography (HPLC). [, , , ]

A: Yes, validated RP-HPLC methods have been developed for the simultaneous determination of phenazone with other drugs, such as lidocaine hydrochloride, [] and a quaternary mixture including propyphenazone and their respective impurities. [] These methods ensure accurate quantification and quality control of these pharmaceutical products.

A: Research investigated the mass spectra of various phenazone derivatives, analyzing fragmentation pathways and the impact of substituents on their photochemical stability. [] The study revealed a relationship between the type of substituent and the intensity of certain ions, offering insights into the structure-activity relationship.

A: A long-term study on rats found that phenazone administration was associated with the development of renal pelvic tumors. [] The study highlights the importance of careful consideration regarding the long-term use of phenazone-containing medications.

A: While not extensively documented, case reports suggest a potential link between cutaneous contact with phenazone-containing creams and the development of agranulocytosis. []

A: Studies in mice revealed that phenazone could potentiate the local anesthetic effect of lidocaine, suggesting a synergistic interaction between the two compounds. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-isopropyl-N-(2-{4-[(4-isopropylphenyl)sulfonyl]-1-piperazinyl}ethyl)benzenesulfonamide](/img/structure/B355612.png)

![5-isopropyl-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-propoxybenzenesulfonamide](/img/structure/B355616.png)

![[(2,4-Dichloro-5-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B355618.png)

![2-amino-1-(3,4-dichlorophenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B355642.png)

![2-Phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B355643.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B355645.png)

![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B355651.png)